molecular formula C13H9N5O3 B11843440 6-Nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide CAS No. 88796-41-2

6-Nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide

Cat. No.: B11843440
CAS No.: 88796-41-2
M. Wt: 283.24 g/mol
InChI Key: HCVVHOZDKVLPFA-UHFFFAOYSA-N
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Description

6-Nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a nitro group at the 6-position, a phenyl group at the 1-position, and a carboxamide group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 5-bromo-1H-pyrazolo[3,4-b]pyridine with phenylhydrazine in the presence of a base such as potassium carbonate can yield the desired compound . The reaction is typically carried out in a solvent such as dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The carboxamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 6-Amino-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 6-Nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can disrupt various cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide: Lacks the nitro group at the 6-position.

    6-Amino-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide: Contains an amino group instead of a nitro group at the 6-position.

    6-Nitro-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide: Contains a methyl group instead of a phenyl group at the 1-position.

Uniqueness

6-Nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide is unique due to the presence of the nitro group at the 6-position, which can significantly influence its chemical reactivity and biological activity. The combination of the nitro group, phenyl group, and carboxamide group in the pyrazolopyridine scaffold provides a distinct set of properties that can be exploited for various applications .

Properties

CAS No.

88796-41-2

Molecular Formula

C13H9N5O3

Molecular Weight

283.24 g/mol

IUPAC Name

6-nitro-1-phenylpyrazolo[4,3-b]pyridine-3-carboxamide

InChI

InChI=1S/C13H9N5O3/c14-13(19)12-11-10(6-9(7-15-11)18(20)21)17(16-12)8-4-2-1-3-5-8/h1-7H,(H2,14,19)

InChI Key

HCVVHOZDKVLPFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=N2)C(=O)N)N=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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